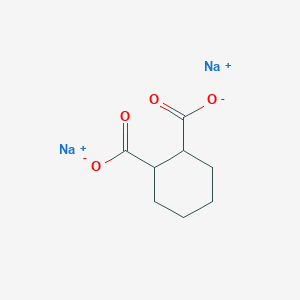![molecular formula C28H22OS2 B092930 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine CAS No. 16661-24-8](/img/structure/B92930.png)
5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutylparaben is synthesized through an esterification reaction between para-hydroxybenzoic acid and isobutanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of isobutylparaben involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isobutylparaben can undergo various chemical reactions, including:
Oxidation: Under oxidative conditions, isobutylparaben can be converted to para-hydroxybenzoic acid.
Substitution: Isobutylparaben can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Para-hydroxybenzoic acid and isobutanol.
Oxidation: Para-hydroxybenzoic acid.
Substitution: Depending on the nucleophile, various substituted para-hydroxybenzoic acid derivatives.
Scientific Research Applications
Isobutylparaben has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism by which isobutylparaben exerts its antimicrobial effects is not fully understood. it is proposed that parabens, including isobutylparaben, inhibit DNA and RNA synthesis and interfere with enzyme activities such as ATPase and phosphotransferase in bacterial species . Additionally, they may disrupt membrane transport processes by affecting the lipid bilayer, leading to leakage of intracellular constituents .
Comparison with Similar Compounds
Isobutylparaben is part of a larger family of parabens, which include:
- Methylparaben
- Ethylparaben
- Propylparaben
- Butylparaben
- Isopropylparaben
- Benzylparaben
Comparison:
- Methylparaben and Ethylparaben: These have shorter alkyl chains and are more water-soluble compared to isobutylparaben .
- Propylparaben and Butylparaben: These have similar antimicrobial properties but differ in their solubility and potential endocrine-disrupting effects .
- Isopropylparaben and Benzylparaben: These are less commonly used but share similar preservative properties .
Isobutylparaben is unique in its balance of antimicrobial efficacy and solubility, making it a versatile preservative in various formulations .
Properties
CAS No. |
16661-24-8 |
|---|---|
Molecular Formula |
C28H22OS2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
5-(5,6-dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine |
InChI |
InChI=1S/C28H22OS2/c1-5-13-25-19(9-1)17-23(21-11-3-7-15-27(21)30-25)29-24-18-20-10-2-6-14-26(20)31-28-16-8-4-12-22(24)28/h1-16,23-24H,17-18H2 |
InChI Key |
HCUKEBCEJKFZER-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2SC3=CC=CC=C31)OC4CC5=CC=CC=C5SC6=CC=CC=C46 |
Canonical SMILES |
C1C(C2=CC=CC=C2SC3=CC=CC=C31)OC4CC5=CC=CC=C5SC6=CC=CC=C46 |
Synonyms |
10,10'-Oxybis(10,11-dihydrodibenzo[b,f]thiepin) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















